(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride is defined by a planar imidazole ring substituted at the 1-position with a methyl group and at the 5-position with a chlorine atom. The hydroxymethyl (-CH2OH) functional group at the 2-position introduces hydrogen-bonding potential, which influences crystalline packing. While direct crystallographic data for this specific hydrochloride salt are limited in the literature, analog imidazole derivatives exhibit monoclinic or triclinic crystal systems with P1̅ or C2/c space groups.
In related imidazole methanol structures, such as (1H-imidazol-2-yl)methanol hydrochloride, hydrogen bonding between the hydroxyl group and chloride ions stabilizes the lattice. For the title compound, the protonation of the imidazole nitrogen likely enhances ionic interactions with the chloride counterion, promoting a three-dimensional framework via O–H⋯Cl and N–H⋯Cl hydrogen bonds. Disorder in the methyl or hydroxymethyl substituents, as observed in structurally similar compounds, may arise from dynamic conformational flexibility.
X-ray diffraction studies of analogous systems reveal unit cell parameters in the range of a = 8.2–40.1 Å, b = 8.5–11.7 Å, and c = 13.1–16.3 Å, with angles α ≈ 86–93°, β ≈ 72–112°, and γ ≈ 85–94°. These metrics suggest that the title compound’s crystal lattice would exhibit comparable dimensions, with chloride ions occupying interstitial sites stabilized by electrostatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
(5-chloro-1-methylimidazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSTVANZPOYASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-63-0 | |
| Record name | 1H-Imidazole-2-methanol, 5-chloro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Method Overview:
This approach begins with the synthesis of the imidazole core, followed by methylation, chlorination, and hydroxymethylation to yield the target compound, which is then converted into its hydrochloride salt.
Detailed Steps:
Salt Formation:
The free base is reacted with hydrochloric acid (HCl) in an aqueous medium to produce the hydrochloride salt.
Synthesis via Aromatic Substituted Precursors and Cyclization
Method Overview:
This route involves starting with chlorinated aromatic compounds, such as chlorobenzene derivatives, followed by imidazole ring formation through cyclization reactions.
Process Details:
Specific Patent-Backed Processes
Process from Patent CA2833394C:
This patent describes an efficient process involving:
- Reacting 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base (e.g., sodium hydride in NMP).
- Recrystallization from heptane.
- Arylamination with diphenylimine using a palladium catalyst.
- Hydrolysis with aqueous HCl to produce the hydrochloride salt.
- Use of sodium hydride as base.
- Solvent: N-methyl-2-pyrrolidone (NMP).
- Reaction temperature: Typically around room temperature to 100°C.
Process from Patent WO2014/60411:
This involves:
- Reacting 4-chlorobenzene-1,2-diamine with hydroxyacetic acid at 150°C.
- Acidic work-up with HCl, followed by basification and filtration.
- The intermediate is then cyclized to form the imidazole ring.
- Hydroxymethylation and chlorination steps follow.
Summary of Key Reagents and Conditions
Notes on Industrial Scale and Optimization
- Scale-up involves continuous flow reactors to improve safety and efficiency, especially for hazardous reagents like chlorinating agents.
- Purification generally involves recrystallization or chromatography, depending on the purity required.
- Environmental considerations include minimizing solvent use and waste, with process modifications favoring greener reagents.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride. It exhibits significant activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that this compound could be further explored for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies on breast cancer cell lines have shown promising results.
Case Study: Antitumor Effects in Breast Cancer Models
In experiments using the MDA-MB-231 triple-negative breast cancer cell line, treatment with this compound resulted in:
- 55% reduction in cell viability after three days at a concentration of 10 μM.
- In an in vivo xenograft model, daily administration led to a 47% decrease in tumor growth over four weeks without significant adverse effects on body weight or overall health.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:
- Oxidation : The hydroxymethyl group can be oxidized to formyl or carboxyl groups. Common Reagents : Potassium permanganate, chromium trioxide.
- Reduction : Reduction reactions can occur at the imidazole ring. Common Reagents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reactions : The chlorine atom can be substituted with other functional groups.
Biological Research
The interaction of this compound with biological macromolecules is an area of active investigation. Its ability to bind to specific enzymes and receptors suggests potential roles as an enzyme inhibitor or modulator of biochemical pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring and side chains can significantly influence its potency and selectivity.
Table 2: Selected SAR Findings
| Modification | Observed Activity |
|---|---|
| Addition of hydroxyl group | Increased solubility and activity |
| Variation in halogen substituents | Enhanced antimicrobial properties |
| Alteration of side chain length | Change in cytotoxicity profiles |
These modifications guide future synthesis efforts aimed at improving efficacy against specific targets while minimizing toxicity.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural analogs based on substituent positions and functional groups:
Key Observations :
Physicochemical Properties
Analysis :
- The hydrochloride salt form in the target compound ensures better aqueous solubility than neutral analogs like 5-(2-chloroethyl)-1H-imidazole .
Biological Activity
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
The molecular formula of this compound is CHClNO, with a molecular weight of 146.57 g/mol. The compound features a chloro-substituted imidazole ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Imidazole compounds are known for their ability to inhibit various microbial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL | |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study evaluated the effects of related imidazole derivatives on cancer cell lines, demonstrating promising results.
Case Study: Antitumor Effects in Breast Cancer Models
In a recent experiment involving the MDA-MB-231 triple-negative breast cancer cell line, treatment with an imidazole derivative led to a 55% reduction in cell viability after three days at a concentration of 10 μM . Furthermore, in an in vivo xenograft model, daily administration resulted in a 47% decrease in tumor growth over four weeks without significant adverse effects on body weight or overall health of the mice .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring and side chains can significantly influence its potency and selectivity.
Table 2: Selected SAR Findings
| Modification | Observed Activity |
|---|---|
| Addition of hydroxyl group | Increased solubility and activity |
| Variation in halogen substituents | Enhanced antimicrobial properties |
| Alteration of side chain length | Change in cytotoxicity profiles |
These modifications can lead to improved efficacy against specific targets or reduced toxicity, guiding future synthesis efforts .
Q & A
What are the recommended synthetic routes for (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride in academic research?
Methodological Answer:
The synthesis typically involves cyclization or substitution reactions. For example:
- Cyclization of amido-nitriles using nickel catalysts under mild conditions, allowing functional group compatibility (e.g., aryl halides) .
- TDAE (tetrakis(dimethylamino)ethylene) methodology , where chloromethyl intermediates react with carbonyl derivatives under controlled temperatures and pH .
Key Steps:
Use of oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) to modulate reactivity.
Purification via recrystallization (ethanol or similar solvents) to isolate the hydrochloride salt .
How can researchers characterize the structural purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm the imidazole ring substitution pattern and methanol group positioning. For example, the chloro substituent at position 5 and methyl at position 1 produce distinct splitting patterns .
- Mass Spectrometry : Confirm molecular weight (e.g., 148.59 g/mol for related imidazole derivatives) and fragmentation patterns .
- IR Spectroscopy : Identify hydroxyl (OH) and C-Cl stretches (~3400 cm⁻¹ and 600–800 cm⁻¹, respectively) .
- Elemental Analysis : Verify chloride content via titration or X-ray fluorescence .
What are the optimal storage conditions to maintain stability?
Methodological Answer:
- Temperature : Store at +5°C or below 4°C to prevent decomposition, as imidazole derivatives are sensitive to heat .
- Container : Use sealed glass containers to avoid moisture absorption and oxidation .
- Handling : Protect from light and desiccate using silica gel to stabilize hygroscopic hydrochloride salts .
How do researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Recrystallization : Repurify the compound using ethanol or acetonitrile to remove impurities affecting melting points (e.g., discrepancies between 107–111°C and other ranges) .
- Advanced Analytical Techniques :
What advanced methodologies study the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify optimal substitution conditions (e.g., SN1 vs. SN2 pathways) .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer mechanisms in hydroxyl group reactions .
- Computational Modeling : Apply DFT calculations to predict transition states and regioselectivity in substitution reactions .
What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Screen nickel or palladium catalysts to enhance cyclization efficiency .
- Process Controls : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Scalable Purification : Implement column chromatography or fractional distillation for high-purity batches .
How does substituent positioning on the imidazole ring affect physicochemical properties?
Methodological Answer:
- Chloro vs. Methyl Groups : The electron-withdrawing Cl at position 5 increases acidity of the hydroxyl group compared to methyl-substituted analogs, altering solubility and reactivity .
- Hydrogen Bonding : The methanol group at position 2 enhances crystallinity, as seen in XRD data for similar compounds .
What computational tools predict this compound’s stability or reactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
